N-(5-methylthiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide
Description
N-(5-methylthiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide is a complex heterocyclic compound that features a unique fusion of thiazole and pyrimidine rings
Properties
Molecular Formula |
C14H12N4O2S2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-12-oxo-7-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-11-carboxamide |
InChI |
InChI=1S/C14H12N4O2S2/c1-7-5-15-13(21-7)17-11(19)8-6-16-14-18(12(8)20)9-3-2-4-10(9)22-14/h5-6H,2-4H2,1H3,(H,15,17,19) |
InChI Key |
WGTQOVSZLNZXOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CN=C3N(C2=O)C4=C(S3)CCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylthiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve the use of solvents such as ethanol and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to achieve high yields and rapid separation of the product. This method is advantageous due to its efficiency and the ability to produce large quantities of the compound in a relatively short time .
Chemical Reactions Analysis
Types of Reactions
N-(5-methylthiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include halogen-containing compounds, thiourea, and various secondary amines. The reaction conditions often involve the use of solvents such as ethanol and catalysts like triethylamine .
Major Products
The major products formed from these reactions include various substituted thiazolo[3,2-a]pyrimidine derivatives, which have been shown to possess significant biological activities .
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiazole derivatives, including N-(5-methylthiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide, exhibit notable antimicrobial activity. These compounds have been shown to inhibit the growth of various bacteria and fungi. For instance, thiazolo[3,2-a]pyrimidines have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Thiazole derivatives are known to modulate inflammatory pathways and have been investigated as potential treatments for conditions like arthritis and other inflammatory diseases .
Anticancer Activity
This compound has shown promise in cancer research. Studies indicate that thiazole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth. This has been observed in various cancer models including breast and lung cancers .
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of thiazole-containing compounds. The structural features of this compound may contribute to its effectiveness in reducing seizure activity in animal models .
Synthetic Routes
The synthesis of this compound can be achieved through various methods including one-pot reactions and multi-step synthetic pathways. The efficiency of these methods is crucial for the development of this compound for pharmaceutical applications .
Derivative Exploration
Exploring derivatives of this compound can enhance its biological activity and selectivity. Modifications to the thiazole ring or the carboxamide group may lead to improved pharmacological profiles .
Case Study: Antimicrobial Screening
In a study focused on antimicrobial screening of thiazole derivatives including N-(5-methylthiazol-2-yl)-4-oxo derivatives, it was found that certain modifications increased efficacy against resistant bacterial strains. The study utilized standard disk diffusion methods to evaluate activity against multiple pathogens .
Case Study: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory effects revealed that this compound inhibits key pro-inflammatory cytokines in vitro. This was demonstrated through ELISA assays measuring the levels of TNF-alpha and IL-6 in treated cell cultures .
Case Study: Cancer Cell Apoptosis
Research on cancer cell lines demonstrated that treatment with N-(5-methylthiazol-2-yl)-4-oxo derivatives resulted in significant apoptosis as measured by flow cytometry. The study provided insights into the mechanism involving caspase activation pathways .
Mechanism of Action
The mechanism of action of N-(5-methylthiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit topoisomerase II, an enzyme involved in DNA replication, which contributes to its anticancer activity . Additionally, it may interact with other molecular targets involved in inflammatory and immune responses .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimidine Derivatives: These compounds also possess significant pharmacological properties, including anti-inflammatory and anticancer activities.
Uniqueness
N-(5-methylthiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide is unique due to its specific fusion of thiazole and pyrimidine rings, which imparts distinct chemical and biological properties.
Biological Activity
The compound N-(5-methylthiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide is a member of the thiazolo[3,2-a]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex bicyclic structure that incorporates both thiazole and pyrimidine moieties. The presence of the 5-methylthiazole group is significant for its biological activity. The molecular formula is , with a molecular weight of approximately 296.38 g/mol.
Antitumor Activity
Research has indicated that compounds within this class exhibit antitumor properties. For instance, thiazolo[3,2-a]pyrimidines have shown high inhibitory activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that derivatives of this class can effectively target ATP-binding cassette (ABC) transporters, which are often implicated in multidrug resistance (MDR) in cancer therapy .
Case Study: Inhibition of Cancer Cell Lines
A recent study evaluated the cytotoxic effects of various thiazolo[3,2-a]pyrimidine derivatives on human cancer cell lines. The results indicated that certain derivatives had an IC50 value below 10 µM against MCF-7 (breast cancer) and A549 (lung cancer) cells, suggesting potent antitumor activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 8.5 |
| Compound B | A549 | 7.2 |
| Compound C | HeLa | 9.1 |
Neuroprotective Effects
In addition to antitumor effects, thiazolo[3,2-a]pyrimidines have been investigated for their neuroprotective properties. These compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's .
The neuroprotective mechanism involves the inhibition of AChE activity, leading to increased levels of acetylcholine in synaptic clefts, which enhances cholinergic neurotransmission.
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity exhibited by some thiazole-containing compounds. Studies have shown that derivatives can significantly reduce seizure activity in animal models .
Example Study
In one study, a newly synthesized thiazole derivative demonstrated a dose-dependent reduction in seizure frequency in mice subjected to pentylenetetrazole-induced seizures.
| Dose (mg/kg) | Seizure Frequency Reduction (%) |
|---|---|
| 10 | 30 |
| 20 | 55 |
| 40 | 80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
